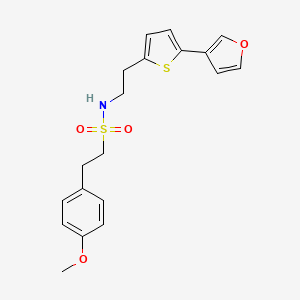![molecular formula C11H14N2O2 B2869679 4-[4-(Aminomethyl)phenyl]morpholin-3-one CAS No. 742073-18-3](/img/structure/B2869679.png)
4-[4-(Aminomethyl)phenyl]morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Aminomethyl)phenyl]morpholin-3-one is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound features a morpholinone ring substituted with an aminomethylphenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
作用機序
Target of Action
It is known to be an intermediate during the preparation of imidazothiazoles , which are protein kinase inhibitors . Protein kinases play a crucial role in cell signaling and are often targets for cancer treatment due to their involvement in cell growth and proliferation.
Mode of Action
Given its role as an intermediate in the synthesis of protein kinase inhibitors , it can be inferred that it may interact with protein kinases to inhibit their activity, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Result of Action
Given its role in the synthesis of protein kinase inhibitors , it can be inferred that its action could potentially result in the inhibition of protein kinases, disrupting cell signaling pathways and potentially leading to effects such as slowed cell growth or induced cell death, particularly in the context of cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)phenyl]morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as nitroaniline and morpholinone.
Reduction: Nitroaniline is reduced to 4-aminophenylmorpholinone using palladium on carbon (Pd-C) and hydrogen in a solvent like tetrahydrofuran (THF).
Condensation: The resulting 4-aminophenylmorpholinone is then condensed with an appropriate aldehyde or ketone to introduce the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of hazardous chemicals. Techniques such as crystallization and solvent selection are crucial to achieving high-quality products. For instance, using dimethyl sulfoxide (DMSO) as a solvent and triethylamine as a base can facilitate the condensation reactions efficiently .
化学反応の分析
Types of Reactions
4-[4-(Aminomethyl)phenyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into different amines or alcohols, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd-C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted morpholinones, amines, and alcohols, which can be further utilized in synthetic chemistry and pharmaceutical applications.
科学的研究の応用
4-[4-(Aminomethyl)phenyl]morpholin-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of polymers and advanced materials due to its reactive functional groups.
類似化合物との比較
Similar Compounds
- 4-(Aminomethyl)phenylmorpholine
- 4-(Aminomethyl)phenylpiperidine
- 4-(Aminomethyl)phenylpyrrolidine
Uniqueness
Compared to similar compounds, 4-[4-(Aminomethyl)phenyl]morpholin-3-one offers a unique combination of a morpholinone ring and an aminomethylphenyl group. This structure provides distinct reactivity and binding properties, making it particularly valuable in pharmaceutical synthesis and material science .
特性
IUPAC Name |
4-[4-(aminomethyl)phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRVVXHGMMNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2869597.png)
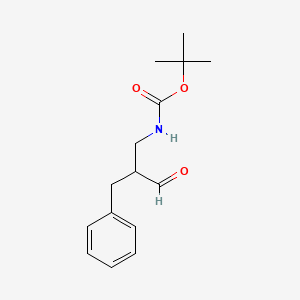
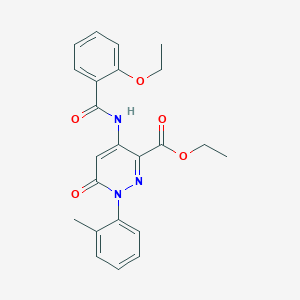
![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)
![2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869605.png)
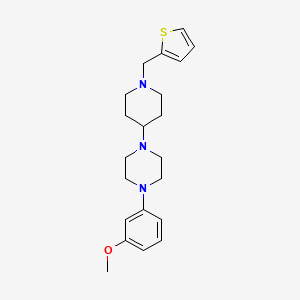
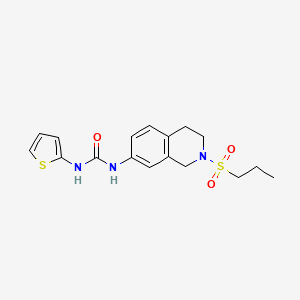
![4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2869612.png)
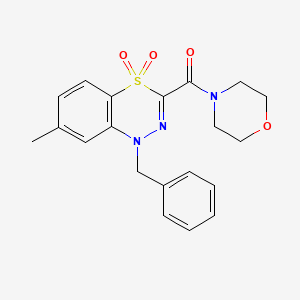
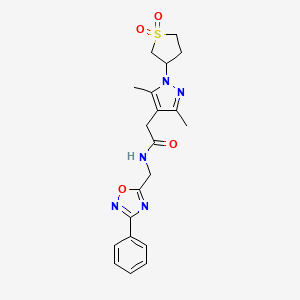
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetohydrazide](/img/structure/B2869616.png)
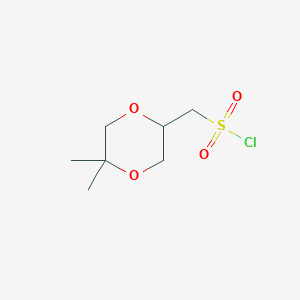
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2869618.png)
